molecular formula C5H5BrClN3O B14089464 5-Bromo-4-chloro-6-methoxypyrimidin-2-amine

5-Bromo-4-chloro-6-methoxypyrimidin-2-amine

Cat. No.: B14089464
M. Wt: 238.47 g/mol
InChI Key: UNICBWDUNGLSCI-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-methoxypyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-6-methoxypyrimidin-2-amine typically involves the substitution reactions on a pyrimidine ring. One common method is the selective displacement of halogens on the pyrimidine ring using appropriate nucleophiles. For example, the selective displacement of chloride at C4 by tert-butyl N-(3-aminophenyl) carbamate can yield the desired intermediate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-6-methoxypyrimidin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: Halogen atoms on the pyrimidine ring can be substituted by different nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions often involve the use of bases like sodium hydride or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to changes in the functional groups attached to the pyrimidine ring .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-6-methoxypyrimidin-2-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-6-methoxypyrimidin-2-amine is unique due to the combination of bromine, chlorine, and methoxy substituents on the pyrimidine ring. This unique combination imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C5H5BrClN3O

Molecular Weight

238.47 g/mol

IUPAC Name

5-bromo-4-chloro-6-methoxypyrimidin-2-amine

InChI

InChI=1S/C5H5BrClN3O/c1-11-4-2(6)3(7)9-5(8)10-4/h1H3,(H2,8,9,10)

InChI Key

UNICBWDUNGLSCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=N1)N)Cl)Br

Origin of Product

United States

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